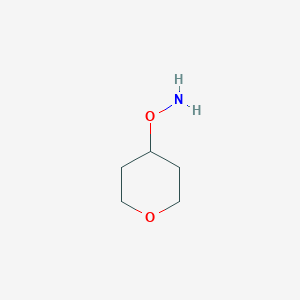

O-(oxan-4-yl)hydroxylamine

Descripción

O-(Oxan-4-yl)hydroxylamine (CAS: 252873-77-1) is a hydroxylamine derivative with a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent. Its molecular formula is C₅H₁₁NO₂, with a molar mass of 117.15 g/mol and a predicted density of 1.06 g/cm³. The compound exhibits a pKa of 4.13 ± 0.20, indicative of moderate acidity, and a boiling point of 209.3 ± 29.0 °C . The oxan-4-yl group, a cyclic ether, confers unique steric and electronic properties, distinguishing it from other hydroxylamine derivatives.

Propiedades

IUPAC Name |

O-(oxan-4-yl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-8-5-1-3-7-4-2-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHZGOZBHJCFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252873-77-1 | |

| Record name | O-(oxan-4-yl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O-(oxan-4-yl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, tert-butyl N-hydroxycarbamate can be alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides using palladium catalysts .

Industrial Production Methods

Industrial production of O-(oxan-4-yl)hydroxylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

O-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

Reduction: Reduction reactions can convert the hydroxylamine group to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of O-(oxan-4-yl)hydroxylamine can yield nitroso or nitro derivatives, while reduction can produce amines .

Aplicaciones Científicas De Investigación

O-(oxan-4-yl)hydroxylamine has a wide range of applications in scientific research, including:

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein modifications.

Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of O-(oxan-4-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form bonds with electrophilic centers, facilitating the formation of new compounds. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical differences between O-(oxan-4-yl)hydroxylamine and related compounds.

Key Observations :

- The oxan-4-yl group enhances solubility in polar solvents compared to purely aromatic substituents (e.g., pentafluorobenzyl) due to its ether oxygen and cyclic structure .

- O-Ethylhydroxylamine has lower molar mass (61.08 g/mol) and higher volatility but lacks the steric bulk and electronic modulation seen in oxan-4-yl derivatives .

- Ferrocene-containing derivatives (e.g., ) exhibit redox-active properties, enabling applications in enzyme inhibition, a feature absent in non-metallocene analogs.

Actividad Biológica

O-(oxan-4-yl)hydroxylamine, also known as N-(oxan-4-yl)hydroxylamine, is a hydroxylamine derivative characterized by its unique molecular structure that includes a tetrahydro-2H-pyran ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to DNA interactions and its implications in cancer research and drug development.

Chemical Structure and Properties

The structural formula of O-(oxan-4-yl)hydroxylamine is represented as follows:

This compound features a hydroxylamine functional group attached to the oxane ring, which enhances its reactivity and solubility in biological systems. The tetrahydro-2H-pyran moiety contributes to the compound's ability to penetrate cellular membranes, thereby influencing its bioavailability.

The biological activity of O-(oxan-4-yl)hydroxylamine primarily involves its interaction with DNA. Research indicates that it can facilitate the detection of single-strand breaks in DNA, which is crucial for understanding cellular responses to DNA damage and repair mechanisms. This interaction suggests that the compound may play a significant role in biochemical pathways related to DNA integrity and cellular stress responses.

1. DNA Interaction

O-(oxan-4-yl)hydroxylamine has been shown to bind with DNA and associated proteins, which is essential for biochemical assays aimed at detecting DNA strand breaks. This property is particularly relevant in cancer research, where understanding DNA repair mechanisms can lead to the development of novel therapeutic strategies.

2. Antimicrobial Properties

Preliminary studies suggest that O-(oxan-4-yl)hydroxylamine exhibits antimicrobial activity. Its mechanism may involve inhibiting specific enzymes or receptors related to microbial growth, although detailed studies are required to elucidate these interactions fully.

3. Anticancer Potential

The compound's ability to induce DNA damage makes it a candidate for anticancer applications. By promoting DNA strand breaks, it may enhance the efficacy of certain chemotherapeutic agents or act as a standalone treatment option.

Case Study 1: DNA Damage Detection

In a study focusing on the detection of single-strand breaks in human cell lines, O-(oxan-4-yl)hydroxylamine was utilized as a probe. The results indicated a significant increase in detectable breaks when treated with this compound, supporting its role in understanding DNA repair mechanisms.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of O-(oxan-4-yl)hydroxylamine against various bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| O-(tetrahydro-2H-pyran-2-yl)hydroxylamine | Hydroxylamine group on a different position | Different reactivity profile due to substitution |

| 2-(aminooxy)tetrahydro-2H-pyran | Aminooxy group instead of hydroxylamine | Potentially different biological activity |

| N-(2-tetrahydropyranyloxy)amine | Tetrahydropyranyloxy substitution | Variation in solubility and reactivity |

This comparative analysis highlights the unique structural attributes of O-(oxan-4-yl)hydroxylamine that influence its biological activities compared to other hydroxylamine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.